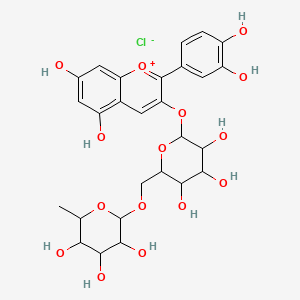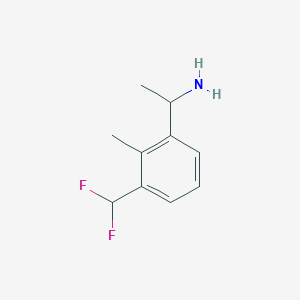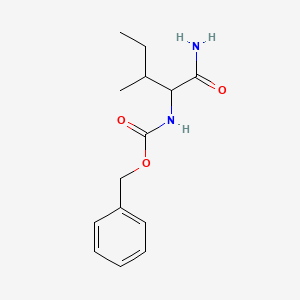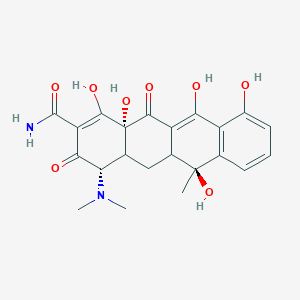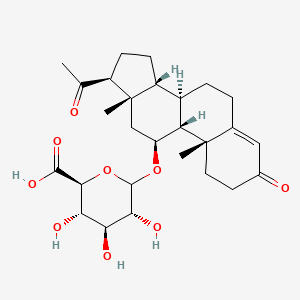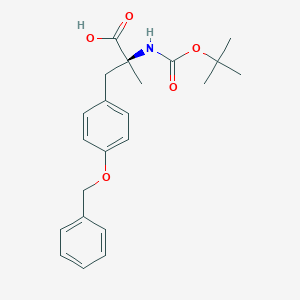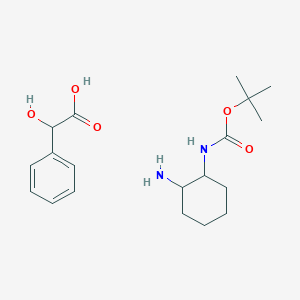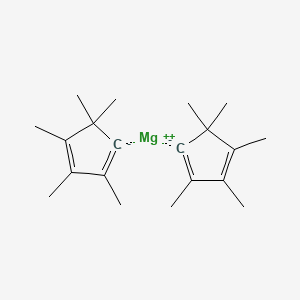
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene, also known as Bis(pentamethylcyclopentadienyl)magnesium, is a chemical compound with the molecular formula C20H32Mg. This compound is notable for its unique structure, which includes a magnesium atom coordinated to two pentamethylcyclopentadienyl ligands. It is used in various chemical applications, particularly in organometallic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of pentamethylcyclopentadiene with a magnesium source. One common method is the reaction of pentamethylcyclopentadiene with magnesium chloride in the presence of a base, such as sodium hydride, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It can undergo substitution reactions where the pentamethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific ligands and catalysts to facilitate the exchange .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields magnesium oxide, while substitution reactions can produce a variety of organometallic compounds depending on the ligands introduced .
Applications De Recherche Scientifique
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Mécanisme D'action
The mechanism of action of Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene involves its ability to coordinate with other molecules through its magnesium center. This coordination allows it to act as a catalyst in various chemical reactions, facilitating the formation or breaking of chemical bonds. The pentamethylcyclopentadienyl ligands provide stability and enhance the reactivity of the magnesium center .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene: Similar in structure but with different substitution patterns on the cyclopentadienyl ring.
Bis(cyclopentadienyl)magnesium: Lacks the methyl groups, resulting in different reactivity and stability.
Uniqueness
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability .
Propriétés
Formule moléculaire |
C20H30Mg |
|---|---|
Poids moléculaire |
294.8 g/mol |
Nom IUPAC |
magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Mg/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |
Clé InChI |
AKJCOGZAZPRKNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


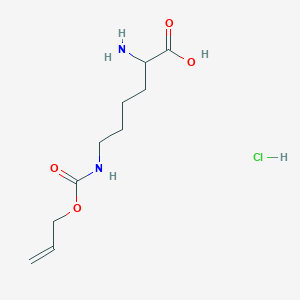

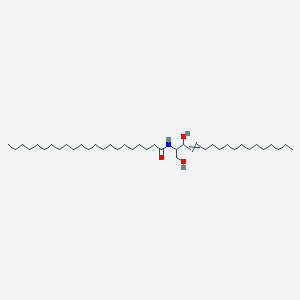
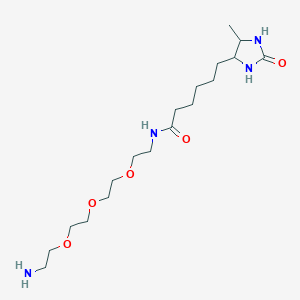
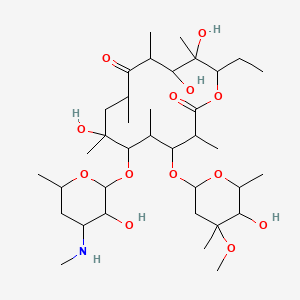
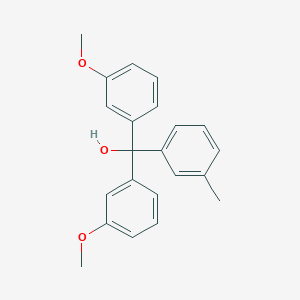
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
